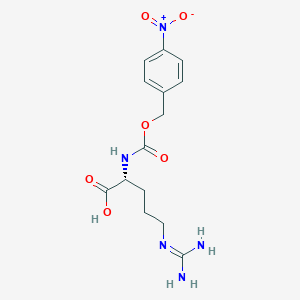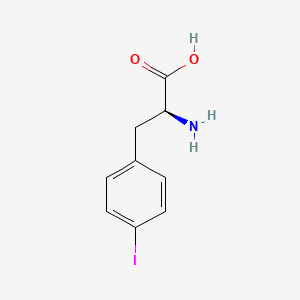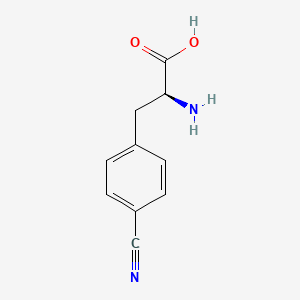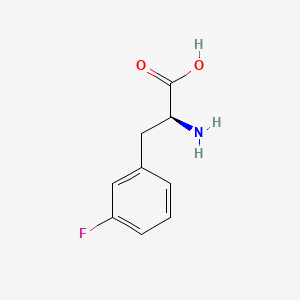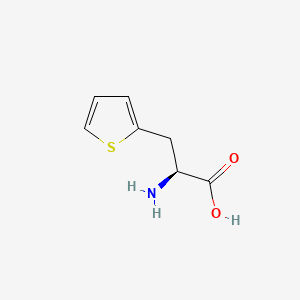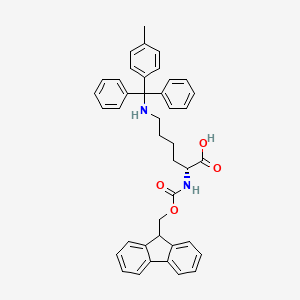
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((diphenyl(p-tolyl)methyl)amino)hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((diphenyl(p-tolyl)methyl)amino)hexanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C41H40N2O4 and its molecular weight is 624.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization of Complex Organic Compounds
The synthesis and characterization of complex organic molecules, such as glycosyl inositol phosphoryl ceramides (GIPCs) from plants and fungi, demonstrate the intricate nature of organic synthesis and the crucial role of mass spectrometry in characterizing these molecules. GIPCs are vital for understanding membrane structure and biological functions, showcasing the diverse applications of complex organic synthesis in biological research (Buré et al., 2014).
Applications in Biomedical Sciences
The study of reactive carbonyl species (RCS) and their impact on chronic diseases highlights the importance of understanding the biological activities of complex organic molecules. RCS are by-products of carbohydrate, lipid, and amino acid oxidation, associated with various chronic diseases. Research on RCS elucidates the pathways of oxidative stress and potential therapeutic interventions, illustrating the biomedical applications of organic compounds (Fuloria et al., 2020).
Biochemical and Physicochemical Studies
The spin label amino acid TOAC and its applications in peptides' studies reveal the use of organic compounds in analyzing peptide structure and interactions. This research area, utilizing EPR spectroscopy among other techniques, demonstrates the application of organic chemistry in understanding peptide dynamics, secondary structure, and interactions with biological membranes (Schreier et al., 2012).
Understanding Biocatalyst Inhibition by Carboxylic Acids
Research on the inhibition of microbial biocatalysts by carboxylic acids sheds light on the interactions between organic compounds and microbial metabolism. This knowledge is crucial for designing metabolic engineering strategies to enhance microbial tolerance and bioproduction efficiencies, highlighting the intersection of organic chemistry and microbial biotechnology (Jarboe et al., 2013).
Corrosion Inhibition and Material Science
The use of quinoline derivatives as corrosion inhibitors exemplifies the application of organic compounds in material science and engineering. These molecules interact with metallic surfaces to prevent corrosion, showcasing how organic synthesis contributes to developing materials with enhanced durability and performance (Verma et al., 2020).
作用機序
Target of Action
Fmoc-D-Lys(Mtt)-OH, also known as (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid, is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino acid sequences that are being synthesized .
Mode of Action
The compound acts as a protecting group in peptide synthesis . It protects the amino group of the lysine residue during the synthesis process, preventing unwanted side reactions . The Mtt group can be selectively removed under mild acidic conditions, allowing for orthogonal deprotection strategies in peptide synthesis .
Biochemical Pathways
Fmoc-D-Lys(Mtt)-OH is involved in the biochemical pathway of solid-phase peptide synthesis (SPPS) . In this process, the compound is attached to a solid support, and the peptide chain is assembled by sequentially adding amino acids . The Fmoc group is removed, and the next amino acid, also protected by an Fmoc group, is added . This cycle is repeated until the desired peptide sequence is obtained .
Result of Action
The result of the action of Fmoc-D-Lys(Mtt)-OH is the successful synthesis of peptides with the correct sequence . By protecting the amino group of the lysine residue, it ensures that the peptide chain grows in the desired manner .
Action Environment
The action of Fmoc-D-Lys(Mtt)-OH is influenced by the conditions of the peptide synthesis process . Factors such as the choice of solvent, temperature, and the presence of other reagents can affect the efficiency of the synthesis .
特性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H40N2O4/c1-29-23-25-32(26-24-29)41(30-14-4-2-5-15-30,31-16-6-3-7-17-31)42-27-13-12-22-38(39(44)45)43-40(46)47-28-37-35-20-10-8-18-33(35)34-19-9-11-21-36(34)37/h2-11,14-21,23-26,37-38,42H,12-13,22,27-28H2,1H3,(H,43,46)(H,44,45)/t38-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTNAIDIXCOZAJ-KXQOOQHDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H40N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679796 |
Source


|
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-[(4-methylphenyl)(diphenyl)methyl]-D-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
198544-94-4 |
Source


|
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-[(4-methylphenyl)(diphenyl)methyl]-D-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


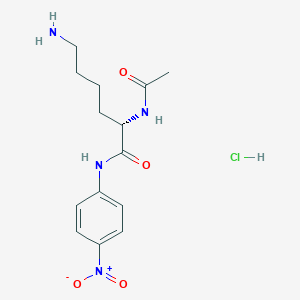



![2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B613261.png)
